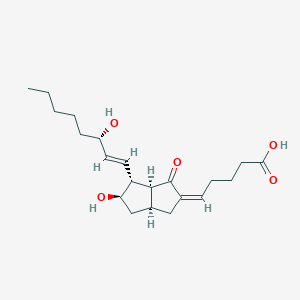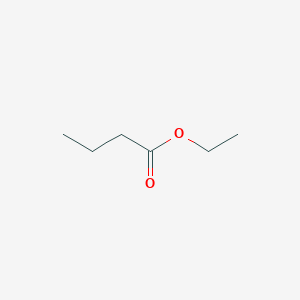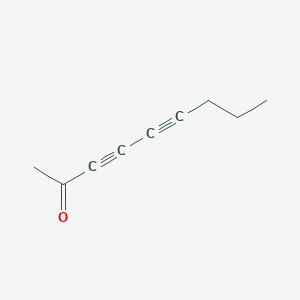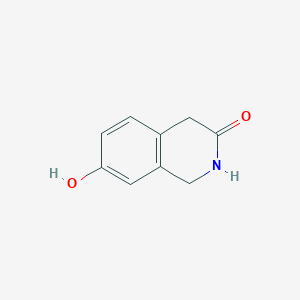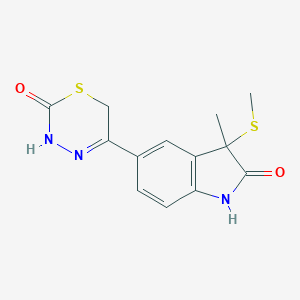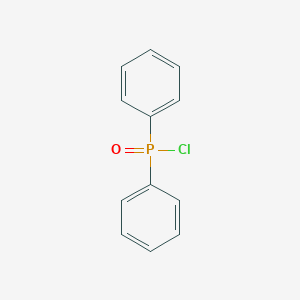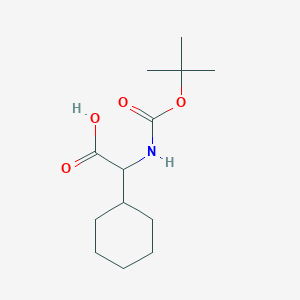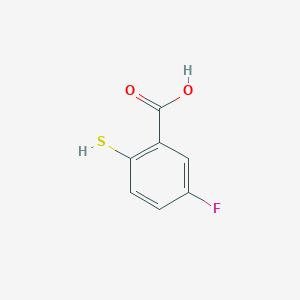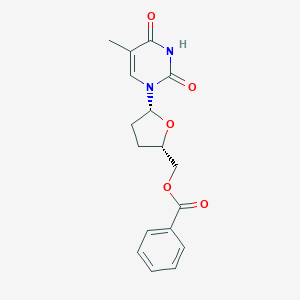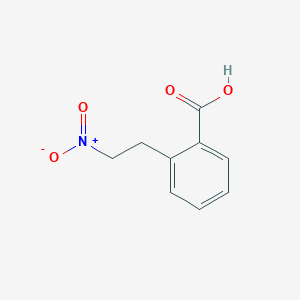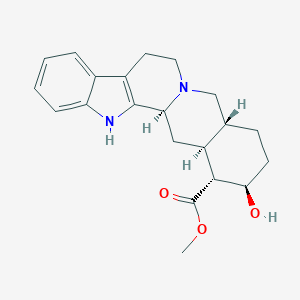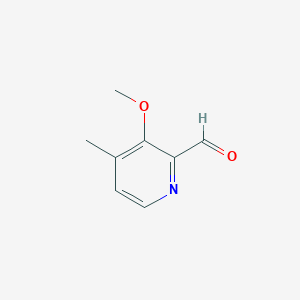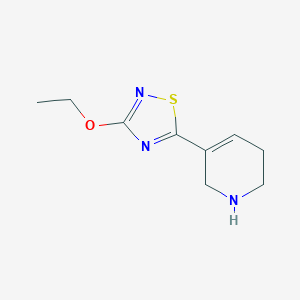
3-Ethoxy-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI): is a heterocyclic organic compound that features a pyridine ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.
Fusion with Pyridine: The thiadiazole ring is then fused with a pyridine ring through a series of condensation reactions, often involving intermediates such as hydrazones or hydrazides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the thiadiazole ring to a more reduced form.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions
Reduced Thiadiazole Derivatives: Products of reduction reactions
Functionalized Pyridine Derivatives: Products of substitution reactions
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 3-(3-methoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
- Pyridine, 3-(3-propoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
- Pyridine, 3-(3-butoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI)
Uniqueness
Pyridine, 3-(3-ethoxy-1,2,4-thiadiazol-5-yl)-1,2,5,6-tetrahydro-(9CI) is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and bioactivity compared to similar compounds with different alkoxy groups.
Properties
CAS No. |
122683-63-0 |
|---|---|
Molecular Formula |
C9H13N3OS |
Molecular Weight |
211.29 g/mol |
IUPAC Name |
3-ethoxy-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H13N3OS/c1-2-13-9-11-8(14-12-9)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3 |
InChI Key |
DCVHVOKLGMAEPW-UHFFFAOYSA-N |
SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
Canonical SMILES |
CCOC1=NSC(=N1)C2=CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



